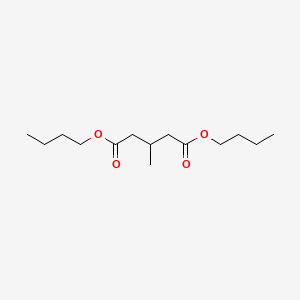

Dibutyl 3-methyphenanedioate

Beschreibung

Dibutyl 3-methyphenanedioate (CAS: 56051-60-6) is a diester compound derived from pentanedioic acid (glutaric acid) with a methyl substituent at the third carbon position. Its IUPAC name is dibutyl 3-methylpentanedioate, and it is alternatively referred to as Dibutyl 3-methyphenanedioate in supplier databases . The compound’s InChIKey (RTHAXUPRXCUHAL-UHFFFAOYSA-N) confirms its structural identity, featuring two butyl ester groups attached to the methyl-substituted glutaric acid backbone .

Eigenschaften

CAS-Nummer |

56051-60-6 |

|---|---|

Molekularformel |

C14H26O4 |

Molekulargewicht |

258.35 g/mol |

IUPAC-Name |

dibutyl 3-methylpentanedioate |

InChI |

InChI=1S/C14H26O4/c1-4-6-8-17-13(15)10-12(3)11-14(16)18-9-7-5-2/h12H,4-11H2,1-3H3 |

InChI-Schlüssel |

RTHAXUPRXCUHAL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)CC(C)CC(=O)OCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl 3-methyphenanedioate typically involves the esterification of 3-methyphenanedioic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-methyphenanedioic acid+2 butanolH2SO4Dibutyl 3-methyphenanedioate+water

Industrial Production Methods

On an industrial scale, the production of Dibutyl 3-methyphenanedioate may involve continuous esterification processes using large reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess butanol and removal of water by distillation.

Analyse Chemischer Reaktionen

Hydrolysis

DBP undergoes hydrolysis to form monobutyl phthalate (MBP) and phthalic acid :

-

Half-life : 2–3 hours in municipal waste with Enterobacter species .

-

pH range : Effective in both acidic and alkaline conditions .

Biodegradation

Microbial pathways involve:

-

Fungal degradation : Polyporus brumalis fully degrades DBP via oxidative cleavage .

-

Bacterial degradation : Enterobacter spp. metabolize DBP into non-toxic intermediates (e.g., CO~2~ and H~2~O) .

Oxidative Catalytic Reactions

DBP reacts with persulfate (PS) in the presence of Cu-BTC metal-organic frameworks (MOFs) :

| Parameter | Effect on DBP Removal Efficiency | Source |

|---|---|---|

| Catalyst (Cu-BTC-A) dosage | 0.5 g/L → 25.5% removal | |

| 3.0 g/L → 88.7% removal | ||

| pH range | 3–11 (optimal at neutral pH) |

Mechanism:

Toxicokinetic Pathways

DBP metabolizes into monobutyl phthalate (MBP) and glucuronide conjugates in mammals:

| Metabolite | Biological Half-life | Excretion Route | Source |

|---|---|---|---|

| MBP | 4–6 hours | Urine (90%) | |

| MBP-glucuronide | 8–12 hours | Bile/Feces |

Fluorescence Polarization Immunoassay (FPIA)

Gas Chromatography (GC)

Environmental Fate

Wissenschaftliche Forschungsanwendungen

Dibutyl 3-methyphenanedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the manufacture of polymers, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism by which Dibutyl 3-methyphenanedioate exerts its effects depends on its interaction with specific molecular targets. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and conjugation with other molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Features

Dibutyl 3-methyphenanedioate belongs to a class of dibutyl esters with varying substituents. Below is a comparative analysis of its structural analogs:

*Molecular weights calculated based on formula.

Physical and Chemical Properties

- Dibutyl 3-methyphenanedioate: Limited data available. Analogous dibutyl esters (e.g., dibutyl phthalate) typically exhibit low water solubility and moderate volatility.

- Dibutyl Hydrogen Phosphonate : Reported in CAMEO and WISER databases as a liquid with a density of ~1.02 g/cm³ . Its phosphonate group enhances polarity but reduces hydrolytic stability compared to carboxylate esters .

- Dibutyl 2-bromopentanedioate : Bromine increases molecular weight and reactivity, making it useful in alkylation reactions but requiring storage in dark, dry conditions .

Functional Differences

- Applications : Dibutyl Hydrogen Phosphonate’s phosphonate group enables flame-retardant properties, unlike the carboxylate-based analogs .

Research Findings and Limitations

- Synthesis and Stability : Dibutyl 3-methyphenanedioate is listed in supplier catalogs (e.g., CTK8J3111) but lacks peer-reviewed studies on synthesis or degradation . In contrast, Dibutyl Hydrogen Phosphonate has established industrial applications, with safety data accessible via CAMEO .

- Reactivity Trends : Brominated analogs (e.g., Dibutyl 2-bromopentanedioate) show higher electrophilicity than methyl-substituted derivatives, favoring use in reactive intermediates .

- Data Gaps: No pharmacokinetic or toxicological data were found for Dibutyl 3-methyphenanedioate, highlighting the need for targeted studies.

Biologische Aktivität

Dibutyl 3-methyphenanedioate, with the molecular formula , is an ester compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 41695 |

| Molecular Weight | 270.37 g/mol |

| IUPAC Name | Dibutyl 3-methylphthalate |

| InChI Key | LQWZPZJYQKZVEC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC |

Dibutyl 3-methyphenanedioate exhibits various biological activities primarily through its interactions with cellular targets. The compound's ester functional groups allow it to participate in lipid metabolism and influence cellular signaling pathways.

- Enzyme Inhibition : Research indicates that dibutyl 3-methyphenanedioate can inhibit specific enzymes involved in metabolic processes, potentially affecting lipid biosynthesis and energy metabolism.

- Receptor Interaction : The compound may bind to certain receptors, altering their activity and influencing physiological responses.

Toxicity and Safety

Toxicological studies have assessed the safety profile of dibutyl 3-methyphenanedioate. It is essential to consider its potential hazards, particularly in industrial applications where exposure levels may be higher.

- Acute Toxicity : Animal studies suggest that high doses can lead to adverse effects, including gastrointestinal disturbances and neurotoxicity.

- Chronic Exposure : Long-term exposure may result in reproductive toxicity and developmental issues in animal models.

Case Studies

Several studies have investigated the biological effects of dibutyl 3-methyphenanedioate:

- Study on Lipid Metabolism : A study published in the Journal of Lipid Research demonstrated that dibutyl 3-methyphenanedioate significantly altered lipid profiles in treated cells, suggesting a role in modulating lipid metabolism (PubChem ).

- Reproductive Toxicity Assessment : Research conducted by the National Toxicology Program found that chronic exposure to dibutyl 3-methyphenanedioate in rodents resulted in reproductive system alterations, emphasizing the need for caution in its use (PubChem ).

Applications and Implications

Dibutyl 3-methyphenanedioate is utilized across various fields:

- Industrial Use : Commonly used as a plasticizer in polymers, enhancing flexibility and durability.

- Pharmaceutical Development : Its biological activity makes it a candidate for further research into drug development, particularly for conditions related to lipid metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.